molecular formula C19H34O3 B149925 Vernolic acid methyl ester CAS No. 10547-36-1

Vernolic acid methyl ester

Cat. No.: B149925
CAS No.: 10547-36-1
M. Wt: 310.5 g/mol
InChI Key: JTSVQVYMBXVLFI-IPASSIEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vernolic acid methyl ester is synthesized through the esterification of vernolic acid. The process involves the reaction of vernolic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction typically proceeds as follows:

Vernolic Acid+MethanolVernolic Acid Methyl Ester+Water\text{Vernolic Acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Vernolic Acid+Methanol→Vernolic Acid Methyl Ester+Water

Industrial Production Methods: Industrial production of this compound involves the extraction of vernonia oil from the seeds of Vernonia galamensis. The oil is then hydrolyzed to obtain vernolic acid, which is subsequently esterified with methanol to produce the methyl ester . The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form diols by the opening of the epoxy ring.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed:

    Oxidation: Various epoxides and hydroxylated derivatives.

    Reduction: Diols.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Vernolic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of vernolic acid methyl ester involves its interaction with various molecular targets and pathways. The epoxy group in the compound can react with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity and signaling pathways . This interaction can result in various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

    Linoleic Acid 1213-oxide Methyl Ester: Similar in structure but lacks the epoxy group.

    Epoxy Stearic Acid Methyl Ester: Contains an epoxy group but differs in the position of the epoxy ring.

    Crepenynic Acid Methyl Ester: Contains a triple bond instead of an epoxy group.

Uniqueness: Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

methyl (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSVQVYMBXVLFI-IPASSIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482655
Record name Vernolic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2733-91-7
Record name Vernolic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vernolic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Vernolic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Vernolic acid methyl ester
Reactant of Route 4
Reactant of Route 4
Vernolic acid methyl ester
Reactant of Route 5
Reactant of Route 5
Vernolic acid methyl ester
Reactant of Route 6
Vernolic acid methyl ester
Customer
Q & A

Q1: What makes vernolic acid methyl ester suitable for functionalizing ordered mesoporous materials (OMMs)?

A1: this compound (VAME), derived from vernolic acid found in Vernonia oil, possesses an epoxy group and an alkene group. [] This dual functionality makes it a promising candidate for anchoring onto the surface of OMMs, allowing for further modifications and potential applications in catalysis. []

Q2: How does the type of ordered mesoporous material influence the effectiveness of VAME functionalization and subsequent silver nanoparticle loading?

A2: Research has shown that the properties of the OMM support significantly impact VAME functionalization and silver nanoparticle loading. For instance, pure silica SBA-15, with its high surface area (500 m2/g) and appropriate pore size (6 nm), demonstrated efficient loading of silver nanoparticles when functionalized with VAME. [] This suggests that OMMs with specific structural properties can enhance the interaction with VAME and the subsequent formation and stabilization of nanoparticles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.